molecular formula C24H23N3OS2 B2404815 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434296-39-6

3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B2404815
CAS RN: 434296-39-6
M. Wt: 433.59
InChI Key: HENCRDRZCWAPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3OS2 and its molecular weight is 433.59. The purity is usually 95%.
BenchChem offers high-quality 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

GNF-Pf-3793, also known as 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, primarily targets the human indoleamine 2,3-dioxygenase 2 (hIDO2) . hIDO2 is an enzyme that plays a significant role in the metabolism of tryptophan along the kynurenine pathway .

Mode of Action

GNF-Pf-3793 acts as a potent inhibitor of hIDO2 . It significantly reduces the activity of hIDO2, thereby affecting the metabolism of tryptophan .

Biochemical Pathways

The inhibition of hIDO2 by GNF-Pf-3793 affects the kynurenine pathway , which is the primary route of tryptophan metabolism . This pathway is involved in the production of several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems .

Pharmacokinetics

It is known that the compound has a ki value of 097 μM, indicating a high binding affinity for hIDO2

Result of Action

The inhibition of hIDO2 by GNF-Pf-3793 leads to a decrease in the production of kynurenine and other downstream metabolites in the kynurenine pathway . This can have various effects on cellular function and immunity, as these metabolites play important roles in regulating immune responses and neuronal activity .

Action Environment

The action of GNF-Pf-3793 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment . .

properties

IUPAC Name

6-amino-N-(3-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-14-7-5-8-15(13-14)26-23(28)22-21(25)20-19(18-11-6-12-29-18)16-9-3-2-4-10-17(16)27-24(20)30-22/h5-8,11-13H,2-4,9-10,25H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCRDRZCWAPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

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